molecular formula C9H10O4 B13813822 propyl 2-oxo-2H-pyran-5-carboxylate

propyl 2-oxo-2H-pyran-5-carboxylate

Katalognummer: B13813822
Molekulargewicht: 182.17 g/mol
InChI-Schlüssel: DLBGDAKARSJMGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-Pyran-5-carboxylic acid, 2-oxo-, propyl ester (9ci) is a chemical compound with the molecular formula C8H8O4. It is a derivative of 2H-pyran-5-carboxylic acid, 2-oxo-, where the carboxylic acid group is esterified with a propyl group. This compound is known for its unique structure, which includes a pyran ring fused with a carboxylic acid ester group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-pyran-5-carboxylic acid, 2-oxo-, propyl ester typically involves the esterification of 2H-pyran-5-carboxylic acid, 2-oxo- with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of 2H-pyran-5-carboxylic acid, 2-oxo-, propyl ester can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions ensures efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2H-Pyran-5-carboxylic acid, 2-oxo-, propyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various esters or amides, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2H-Pyran-5-carboxylic acid, 2-oxo-, propyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of various chemicals.

Wirkmechanismus

The mechanism of action of 2H-pyran-5-carboxylic acid, 2-oxo-, propyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The pyran ring structure may also play a role in its binding affinity and specificity towards certain molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2H-Pyran-5-carboxylic acid, 2-oxo-: The parent compound without the ester group.

    2H-Pyran-5-carboxylic acid, 2-oxo-, methyl ester: A similar ester derivative with a methyl group instead of a propyl group.

    Coumalic acid: Another derivative of 2H-pyran-5-carboxylic acid with different functional groups.

Uniqueness

2H-Pyran-5-carboxylic acid, 2-oxo-, propyl ester is unique due to its specific ester group, which can influence its reactivity and interactions in chemical and biological systems. The propyl ester group provides different steric and electronic properties compared to other ester derivatives, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C9H10O4

Molekulargewicht

182.17 g/mol

IUPAC-Name

propyl 6-oxopyran-3-carboxylate

InChI

InChI=1S/C9H10O4/c1-2-5-12-9(11)7-3-4-8(10)13-6-7/h3-4,6H,2,5H2,1H3

InChI-Schlüssel

DLBGDAKARSJMGD-UHFFFAOYSA-N

Kanonische SMILES

CCCOC(=O)C1=COC(=O)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.